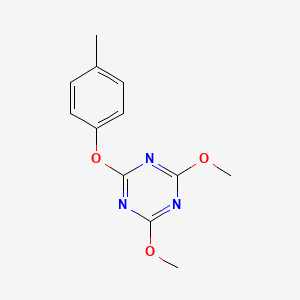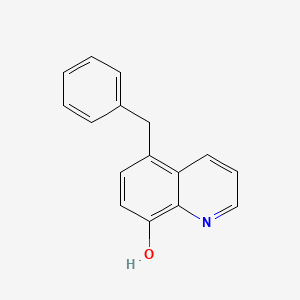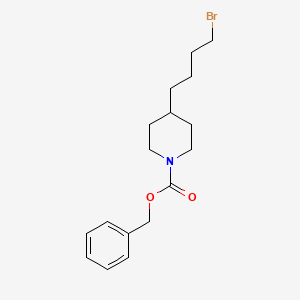![molecular formula C12H11ClN2O2 B8679428 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol typically involves the reaction of 5-chloropyrimidine with 4-hydroxyphenylethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]acetone.
Reduction: Dihydro-2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol.
Substitution: 2-[4-(5-aminopyrimidin-2-yl)oxyphenyl]ethanol or 2-[4-(5-thiopyrimidin-2-yl)oxyphenyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloropyrimidine: A simpler analog with similar reactivity but lacking the oxyphenyl group.
4-(5-chloropyrimidin-2-yl)phenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring instead of an ethanol moiety.
Uniqueness
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is unique due to the presence of both the pyrimidine ring and the oxyphenyl ethanol group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11ClN2O2 |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-7-14-12(15-8-10)17-11-3-1-9(2-4-11)5-6-16/h1-4,7-8,16H,5-6H2 |
InChI-Schlüssel |
POASYXRUFIZULN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)


![Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-](/img/structure/B8679387.png)

![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)






